molecular formula C17H17NOS B14404689 1-(2,3-Dihydro-4H-1,4-benzothiazin-4-yl)-3-phenylpropan-1-one CAS No. 88320-02-9

1-(2,3-Dihydro-4H-1,4-benzothiazin-4-yl)-3-phenylpropan-1-one

Cat. No.: B14404689
CAS No.: 88320-02-9
M. Wt: 283.4 g/mol
InChI Key: BNEYNTKMWBFEBW-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-4H-1,4-benzothiazin-4-yl)-3-phenylpropan-1-one is a chemical compound that belongs to the class of benzothiazines

Preparation Methods

The synthesis of 1-(2,3-Dihydro-4H-1,4-benzothiazin-4-yl)-3-phenylpropan-1-one typically involves the reaction of 2-aminobenzenethiol with an appropriate ketone under acidic or basic conditions. The reaction conditions can vary, but common methods include:

    Acidic conditions: Using hydrochloric acid or sulfuric acid as a catalyst.

    Basic conditions: Using sodium hydroxide or potassium hydroxide as a catalyst.

Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. This may include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry.

Chemical Reactions Analysis

1-(2,3-Dihydro-4H-1,4-benzothiazin-4-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,3-Dihydro-4H-1,4-benzothiazin-4-yl)-3-phenylpropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-4H-1,4-benzothiazin-4-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein production. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

1-(2,3-Dihydro-4H-1,4-benzothiazin-4-yl)-3-phenylpropan-1-one can be compared with other similar compounds, such as:

    2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile: This compound has a similar structure but contains an oxygen atom instead of a sulfur atom in the benzothiazine ring.

    Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate: This compound has an ethyl ester group instead of a phenylpropanone group.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

88320-02-9

Molecular Formula

C17H17NOS

Molecular Weight

283.4 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzothiazin-4-yl)-3-phenylpropan-1-one

InChI

InChI=1S/C17H17NOS/c19-17(11-10-14-6-2-1-3-7-14)18-12-13-20-16-9-5-4-8-15(16)18/h1-9H,10-13H2

InChI Key

BNEYNTKMWBFEBW-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=CC=CC=C2N1C(=O)CCC3=CC=CC=C3

Origin of Product

United States

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